molecular formula C10H12ClN B7942627 (5-Chloro-indan-1-yl)-methyl-amine

(5-Chloro-indan-1-yl)-methyl-amine

Cat. No.: B7942627
M. Wt: 181.66 g/mol
InChI Key: APDDSOKAUAEGIG-UHFFFAOYSA-N
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Description

(5-Chloro-indan-1-yl)-methyl-amine is a useful research compound. Its molecular formula is C10H12ClN and its molecular weight is 181.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN/c1-12-10-5-2-7-6-8(11)3-4-9(7)10/h3-4,6,10,12H,2,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDDSOKAUAEGIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90701635
Record name 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252854-36-7
Record name 5-Chloro-N-methyl-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90701635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Indanamine Based Chemical Entities

The foundational structure of (5-Chloro-indan-1-yl)-methyl-amine is the indanamine scaffold. Indane derivatives, characterized by a fused ring system of benzene (B151609) and cyclopentane, have been a subject of significant interest in medicinal chemistry due to their rigid framework, which allows for the specific orientation of functional groups. researchgate.net This structural rigidity is a desirable trait in drug design, as it can lead to higher selectivity and potency for biological targets.

The addition of an amine group to the indane structure, creating indanamines, opens up a vast array of pharmacological possibilities. These compounds are often explored for their effects on the central nervous system (CNS). Aminoindanes are recognized as conformationally rigid analogs of amphetamine, a well-known psychostimulant. researchgate.netwikipedia.org This structural similarity has prompted research into their potential as psychoactive substances and therapeutic agents.

This compound is a derivative of 1-aminoindan (B1206342), which itself is a metabolite of the antiparkinsonian drug rasagiline. wikipedia.org Unlike its parent compound, 1-aminoindan shows significantly less activity as a monoamine oxidase (MAO) inhibitor but does exhibit neuroprotective properties. wikipedia.org The primary amino group in 1-aminoindan provides a key point for chemical modification, such as the N-methylation seen in the title compound.

Evolution of Research Interest in the 5 Chloro Indan 1 Yl Methyl Amine Scaffold

The research interest in scaffolds like (5-Chloro-indan-1-yl)-methyl-amine has evolved from several key areas of drug discovery and chemical synthesis.

A significant driver has been the pursuit of novel monoamine reuptake inhibitors. These are compounds that can modulate the levels of neurotransmitters like serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) in the brain by blocking their reuptake transporters (SERT, DAT, and NET, respectively). The indanamine core is a known pharmacophore for interacting with these transporters. jneonatalsurg.comnih.gov The substitution pattern on the indane ring and the nature of the amine substituent can dramatically influence the potency and selectivity for each transporter. The chloro- substitution at the 5-position and the N-methyl group in this compound are modifications that medicinal chemists would systematically investigate to understand their impact on transporter affinity and selectivity.

The synthesis of this and related compounds is underpinned by well-established chemical principles. The likely synthetic route would involve the precursor 5-Chloro-1-indanone (B154136) . wikipedia.org This ketone can be synthesized through various methods, such as a Friedel-Crafts acylation of a substituted benzene (B151609) derivative. wikipedia.org The subsequent conversion of 5-Chloro-1-indanone to this compound would typically be achieved through a process called reductive amination . This one-pot reaction involves the formation of an imine or enamine intermediate by reacting the ketone with methylamine (B109427), followed by reduction to the final amine.

The emergence of aminoindanes as "designer drugs" or "research chemicals" has also inadvertently spurred research into their pharmacology and toxicology. wikipedia.org Compounds like 5,6-methylenedioxy-2-aminoindane (B1208349) (MDAI) and 5-iodo-2-aminoindane (B145790) (5-IAI) have been investigated for their psychoactive effects, which are often compared to those of MDMA. wikipedia.orgnih.gov This has led to a broader investigation of how different substituents on the indane ring affect their pharmacological profile.

Current Research Frontiers and Unaddressed Questions

Established Synthetic Pathways for this compound Core Structure

The construction of the chiral 1-aminoindan (B1206342) scaffold has been a subject of considerable research. The primary precursor for the synthesis of this compound is typically 5-chloro-1-indanone (B154136). The conversion of this ketone to the target amine is the key transformation, for which several methods have been developed.

Asymmetric synthesis is paramount in producing enantiomerically pure this compound, as the biological activity often resides in a single enantiomer. A prevalent strategy involves the asymmetric reductive amination of 5-chloro-1-indanone. This can be achieved using a chiral auxiliary or a chiral catalyst.

Another significant approach involves the use of transaminases. Biocatalytic asymmetric synthesis using ω-transaminases (ω-TAs) has emerged as a powerful and environmentally benign method for producing chiral amines. In this process, a prochiral ketone, 5-chloro-1-indanone, can be converted to the corresponding chiral amine with high enantiomeric excess (ee). The choice of the amine donor and the specific transaminase enzyme is crucial for achieving high conversion and selectivity.

Stereoselective synthesis of the target compound often begins with the stereoselective reduction of 5-chloro-1-indanone to the corresponding 5-chloro-1-indanol. This alcohol can then be converted to the amine with retention or inversion of configuration, depending on the chosen chemical route. For instance, the Mitsunobu reaction can be employed to introduce an azide (B81097) group with inversion of configuration, which is subsequently reduced to the amine.

Alternatively, resolution of a racemic mixture of this compound is a classical and effective method. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid or its derivatives. The diastereomers, having different physical properties, can then be separated by crystallization, followed by the liberation of the enantiomerically pure amine.

Recent research has focused on developing more efficient, scalable, and sustainable synthetic routes. One such development involves a one-pot synthesis from 5-chloro-1-indanone. This can involve a direct reductive amination protocol using a suitable amine source, such as methylamine (B109427), in the presence of a reducing agent and a catalyst.

Catalytic transfer hydrogenation is another area of active development. This method avoids the use of high-pressure hydrogen gas and instead uses a hydrogen donor, such as formic acid or isopropanol, in the presence of a metal catalyst. Asymmetric versions of this reaction, using chiral ligands, are particularly attractive for the synthesis of enantiopure this compound.

Design and Synthesis of this compound Analogs and Derivatives

The derivatization of this compound is a key strategy for modulating its physicochemical properties and biological activity in the context of drug discovery. Modifications can be targeted at the chloro-substituted aromatic ring or the methylamine side chain.

The chlorine atom at the 5-position of the indan (B1671822) ring serves as a handle for further chemical modification through various cross-coupling reactions. For example, palladium-catalyzed reactions such as the Suzuki, Stille, or Buchwald-Hartwig amination reactions can be used to introduce a wide variety of substituents.

The Suzuki coupling, for instance, allows for the introduction of new aryl or heteroaryl groups by reacting the chloro-indan derivative with a boronic acid or ester. This modification can significantly alter the electronic and steric properties of the molecule, which can have a profound impact on its interaction with biological targets.

Table 1: Examples of Suzuki Coupling Reactions at the 5-Position

Aryl Boronic AcidCatalyst SystemProduct
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃(5-Phenyl-indan-1-yl)-methyl-amine
4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₃PO₄[5-(4-Methoxy-phenyl)-indan-1-yl]-methyl-amine
Thiophen-2-ylboronic acidPd₂(dba)₃, SPhosMethyl-(5-thiophen-2-yl-indan-1-yl)-amine

This table is illustrative and based on common synthetic transformations.

The secondary amine of this compound is readily amenable to further functionalization. N-alkylation can be achieved through reductive amination with aldehydes or ketones, or by direct reaction with alkyl halides. This allows for the introduction of a wide range of alkyl groups, from simple methyl or ethyl groups to more complex cyclic or functionalized chains.

N-arylation can be accomplished using Buchwald-Hartwig amination, which allows for the formation of a C-N bond between the amine and an aryl halide or triflate. This reaction is highly versatile and tolerates a broad range of functional groups on both coupling partners.

Table 2: Examples of N-Functionalization of the Methylamine Moiety

ReagentReaction TypeProduct
Acetaldehyde, NaBH(OAc)₃Reductive Amination(5-Chloro-indan-1-yl)-ethyl-amine
Benzyl bromide, K₂CO₃N-AlkylationBenzyl-(5-chloro-indan-1-yl)-methyl-amine
1-Bromo-4-fluorobenzene, Pd₂(dba)₃, BINAPBuchwald-Hartwig Amination(5-Chloro-indan-1-yl)-(4-fluoro-phenyl)-methyl-amine

This table is illustrative and based on common synthetic transformations.

These derivatization strategies provide a powerful toolkit for medicinal chemists to explore the structure-activity relationships of this important chemical scaffold.

Indan Ring System Modifications

The indan (2,3-dihydro-1H-indene) ring system, a distinctive structural motif, provides a versatile scaffold for chemical exploration due to its fusion of aromatic and aliphatic features. This unique combination allows for the introduction of a wide array of substituents in various spatial arrangements, with potential modification sites on both the saturated five-membered ring and the aromatic six-membered ring. mdpi.com Such structural versatility is a key attribute in the design of novel compounds. mdpi.com

For the parent compound, this compound, the indan nucleus is substituted with a chloro group on the aromatic ring and a methyl-amine group on the aliphatic ring. Further modifications to this core structure can be envisioned through several synthetic strategies, targeting either the aromatic or the aliphatic portion of the indan system.

Aromatic Ring Modifications:

The chloro-substituted benzene (B151609) ring of the indan system is amenable to electrophilic aromatic substitution reactions. However, the directing effects of the existing chloro and alkyl substituents must be considered. The chloro group is an ortho-, para-director, while the alkyl portion of the indan ring is also an ortho-, para-director. This would likely direct incoming electrophiles to the positions ortho and para to the activating alkyl group and ortho to the deactivating chloro group.

Furthermore, modern cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, could be employed to introduce new carbon-carbon or carbon-nitrogen bonds at the chloro-substituted position. These reactions would require conversion of the chloro group to a more reactive species, such as a bromo, iodo, or triflate group, or the use of specialized catalysts capable of activating the C-Cl bond.

Aliphatic Ring Modifications:

The five-membered aliphatic ring offers additional sites for functionalization. The methylene (B1212753) groups at positions 2 and 3 could potentially be targeted for oxidation or substitution reactions, although this may require harsh reaction conditions that could affect other parts of the molecule.

A more common strategy involves the modification of the existing methyl-amine substituent at the 1-position. The secondary amine provides a reactive handle for a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce diverse functional groups.

The synthesis of the precursor, 5-chloro-1-indanone, is a critical step and various methods have been reported. One approach involves the Friedel-Crafts acylation of chlorobenzene (B131634) with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts reaction (cyclization) to form the indanone ring. google.comasianpubs.org Another route utilizes 3-chlorobenzaldehyde (B42229) as a starting material, which is reacted with propionic acid to form 3-chlorophenylpropionic acid, followed by cyclization. chemicalbook.comgoogle.com The yield and efficiency of these methods can be influenced by the choice of catalyst and reaction conditions. google.comgoogle.com For instance, the use of a phase transfer catalyst in the cyclization of 3,4'-dichloropropiophenone (B1293541) has been shown to improve the reaction yield by enhancing the selectivity of the Friedel-Crafts reaction and minimizing side reactions. google.com

The following table outlines potential modifications to the indan ring system of this compound and the general synthetic methods that could be employed.

Modification Site Potential Functional Groups General Synthetic Method Key Precursor
Aromatic Ring (C4, C6, C7)Nitro, Halogen, Alkyl, AcylElectrophilic Aromatic SubstitutionThis compound
Aromatic Ring (C5)Aryl, Alkyl, AminoCross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)5-Bromo- or 5-Iodo-indan derivative
Aliphatic Ring (C1)Amides, Substituted AminesAcylation, Alkylation, Arylation of the amineThis compound
Aliphatic Ring (C2)Hydroxyl, CarbonylOxidationThis compound

Chemoinformatic Analysis of Synthetic Accessibility and Diversity

Chemoinformatic tools play an increasingly vital role in modern drug discovery and chemical synthesis by providing methods to assess the synthetic accessibility and potential for structural diversity of novel compounds. These computational approaches can help prioritize molecules for synthesis and guide the design of compound libraries.

Synthetic Accessibility Score (SAscore):

One of the widely used metrics is the Synthetic Accessibility score (SAscore), which estimates how easily a molecule can be synthesized. novartis.comresearchgate.net The SAscore is calculated based on a combination of two main components: fragment contributions and a complexity penalty. novartis.comresearchgate.net The fragment contributions are derived from the frequency of occurrence of particular molecular fragments in large databases of known molecules, such as PubChem. novartis.com The underlying principle is that frequently occurring fragments are more likely to be part of readily synthesizable molecules. The complexity penalty accounts for structural features that are generally more challenging to synthesize, such as large rings, non-standard ring fusions, and a high degree of stereocomplexity. novartis.comresearchgate.net The SAscore typically ranges from 1 (easy to synthesize) to 10 (very difficult to synthesize). researchgate.netresearchgate.net

For a molecule like this compound, the SAscore would likely be in the lower to moderate range. The indan scaffold is a common structural motif in medicinal chemistry, and the synthetic routes to substituted indanes are well-established. mdpi.com

Other Chemoinformatic Approaches:

Beyond single-value scores like SAscore, more sophisticated chemoinformatic methods can be used to analyze synthetic accessibility. Retrosynthesis prediction tools, such as AiZynthFinder, can be employed to identify potential synthetic routes from commercially available starting materials. nih.gov These tools use machine learning models trained on vast datasets of chemical reactions to propose a series of reaction steps to construct the target molecule. nih.gov The feasibility of these proposed routes can then be evaluated by chemists.

Furthermore, the concept of molecular diversity can be analyzed computationally. By generating virtual libraries of derivatives based on the this compound scaffold, chemoinformatic methods can be used to assess the range of chemical space that can be explored through various synthetic modifications. This can involve calculating a variety of molecular descriptors, such as molecular weight, lipophilicity (logP), and topological polar surface area (TPSA), for each virtual compound to ensure that the designed library has a good distribution of physicochemical properties.

The following table summarizes some of the key chemoinformatic tools and their applications in the context of this compound.

Chemoinformatic Tool/Concept Description Application to this compound
Synthetic Accessibility score (SAscore)A score from 1 to 10 indicating the ease of synthesis based on fragment frequency and molecular complexity. novartis.comresearchgate.netEstimation of the synthetic tractability of the parent compound and its derivatives.
Retrosynthesis Prediction (e.g., AiZynthFinder)Algorithms that propose synthetic routes to a target molecule from simpler precursors. nih.govIdentification of efficient and practical synthetic pathways.
Molecular Diversity AnalysisComputational methods to quantify the variety of chemical structures and properties within a set of molecules.Guiding the design of a library of derivatives with a broad range of physicochemical properties.
Physicochemical Property PredictionCalculation of properties like logP, TPSA, and molecular weight.Ensuring that designed derivatives have drug-like properties.

The integration of these chemoinformatic analyses can significantly streamline the process of designing and synthesizing novel derivatives of this compound, allowing for a more focused and efficient exploration of its chemical space.

Positional Scanning and Substituent Effect Analysis

The indane ring system of this compound offers several positions for substitution, and the nature and placement of these substituents can dramatically alter the compound's affinity and selectivity for its biological targets. The chloro group at the 5-position is a key feature of the title compound.

Positional scanning involves placing substituents at various points on the aromatic ring and the aliphatic portion of the indane nucleus to probe the steric and electronic requirements of the binding pocket. For monoamine transporter ligands, hydrophobic and electron-withdrawing groups on the aromatic ring are often explored. The S1 binding pocket of monoamine transporters, for instance, has a hydrophobic region that accommodates such aromatic substituents. nih.gov

The effect of a substituent is highly dependent on its position. For example, in related series of monoamine oxidase (MAO) inhibitors based on the indane structure, the introduction of different groups can modulate potency and selectivity between MAO-A and MAO-B isoforms. nih.govrasayanjournal.co.in Halogen atoms like chlorine are frequently used due to their ability to modify electronic properties and engage in specific interactions within the receptor binding site. nih.gov

Position on Indane RingType of SubstituentGeneral Effect on Monoamine Transporter Affinity
Position 5 (Aromatic) Halogens (e.g., Chloro)Often enhances affinity by interacting with hydrophobic/specific pockets.
Position 6 (Aromatic) Electron-donating (e.g., Methoxy)Can modulate selectivity between different transporters.
Position 1 (Aliphatic) Amine Substituents (e.g., Methyl)Crucial for the primary interaction with a conserved aspartate residue in the transporter's S1 site. nih.gov Altering the size of the alkyl group can impact potency and selectivity.
Position 2 (Aliphatic) Hydroxyl or other groupsCan introduce new interactions and affect the molecule's conformation and pharmacokinetic properties.

Stereochemical Influence on Pharmacological Interactions

The carbon atom at position 1 of the indane ring in this compound is a chiral center. This gives rise to two enantiomers, the (R)- and (S)-isomers, which are non-superimposable mirror images. In a chiral biological environment, such as a receptor or transporter binding site, these enantiomers can and often do exhibit significantly different pharmacological properties. nih.govijpsjournal.com

The three-dimensional arrangement of the atoms is critical for a precise fit with the target protein. One enantiomer may bind with high affinity and elicit a strong biological response, while the other may be significantly less active or even interact with different targets, potentially leading to off-target effects. nih.govresearchgate.net Therefore, it is standard practice in modern drug development to evaluate the individual enantiomers of a chiral compound separately. researchgate.net

The differential activity of stereoisomers has been well-documented for numerous classes of drugs, including those acting on the central nervous system. researchgate.netnih.gov For indanamine derivatives that inhibit monoamine reuptake, the stereochemistry at the 1-position dictates the orientation of the amine group and the substituted phenyl ring within the transporter's binding site, profoundly affecting binding affinity and selectivity.

EnantiomerHypothetical Interaction with TransporterPotential Pharmacological Outcome
(R)-(5-Chloro-indan-1-yl)-methyl-amine Optimal fit in the binding pocket, allowing key interactions (e.g., ionic bond with Aspartate, hydrophobic interaction with aromatic pocket). nih.govHigh-affinity binding, potent reuptake inhibition.
(S)-(5-Chloro-indan-1-yl)-methyl-amine Sub-optimal fit due to steric hindrance, preventing ideal alignment of interacting groups. nih.govLower-affinity binding, reduced or no inhibitory activity at the primary target.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy in medicinal chemistry used to substitute one part of a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile. nih.gov This technique can be applied to various parts of the this compound structure.

Chloro Group: The chlorine atom at the 5-position could be replaced by other halogens (e.g., fluorine, bromine) or by bioisosteres like a trifluoromethyl (-CF3) or cyano (-CN) group. These changes would systematically alter the electronic and steric properties, potentially leading to improved interactions with the target.

Indane Scaffold: The rigid indane core itself can be replaced by other bicyclic or heterocyclic systems to explore different conformational spaces and introduce new interaction points. For instance, scaffolds like tetraline or indoline (B122111) have been used in related monoamine transporter ligands. nih.govsigmaaldrich.com

Methyl-amine Side Chain: The N-methyl group can be replaced with other small alkyl groups (e.g., ethyl) or be part of a cyclic system (e.g., azetidine, pyrrolidine) to constrain the conformation of the side chain and potentially enhance selectivity.

Original GroupBioisosteric ReplacementRationale for Replacement
5-Chloro Trifluoromethyl (-CF3)Strong electron-withdrawing group, can enhance metabolic stability and binding affinity.
5-Chloro Cyano (-CN)Can act as a hydrogen bond acceptor and alter electronic profile.
Indane Ring Tetraline RingProvides a slightly more flexible scaffold, potentially allowing for different binding modes.
N-Methyl Group N-Ethyl GroupProbes for additional hydrophobic interactions in the binding pocket.

Rational Design Strategies for Enhanced Target Selectivity

Achieving selectivity for a specific biological target over others is a primary goal in drug design to maximize therapeutic efficacy and minimize side effects. nih.govrsc.org For indanamine-based ligands, this often means designing compounds that can discriminate between SERT, DAT, and NET, or between isoforms of an enzyme like MAO-A and MAO-B. nih.gov

Rational design strategies leverage an understanding of the three-dimensional structure of the target protein and the ligand's binding mode. rsc.org

Structure-Based Drug Design (SBDD): With the availability of crystal structures or high-quality homology models of monoamine transporters, SBDD can be employed. nih.govnih.gov Docking simulations can predict how this compound and its analogs fit into the binding sites of different transporters. This allows for the identification of specific amino acid residues that can be targeted to confer selectivity. For example, designing a ligand that forms a specific hydrogen bond with a non-conserved residue in SERT but not in DAT could lead to a highly selective SERT inhibitor.

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By comparing the pharmacophores for different transporters, it's possible to identify features that are unique to one target. New molecules can then be designed to match the selective pharmacophore while avoiding features that would lead to binding at off-targets. nih.gov

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to specific sub-pockets of the target. nih.gov These fragments can then be grown or linked together to create a larger, high-affinity ligand. For instance, a fragment binding selectively to a unique pocket in the entrance cavity of MAO-B could be linked to an indanamine core to develop a selective MAO-B inhibitor. nih.gov

Mechanistic Investigations and Molecular Interaction Profiling

In Vitro Receptor Binding Affinity and Selectivity Studies

The initial characterization of a compound's pharmacological profile often involves determining its binding affinity for a panel of physiologically relevant receptors. This is typically achieved through in vitro assays using cell membranes or recombinant proteins expressing the target receptor.

Radioligand binding assays are a fundamental tool for quantifying the interaction between a ligand and a receptor. nih.gov These assays employ a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor. The basic principle involves incubating the receptor preparation with the radioligand and then measuring the amount of bound radioactivity.

The assay can be conducted in a saturation format, where increasing concentrations of the radioligand are used to determine the receptor density (Bmax) and the radioligand's dissociation constant (Kd). nih.gov Alternatively, competitive binding assays are used to determine the affinity of an unlabeled test compound, such as (5-Chloro-indan-1-yl)-methyl-amine.

While specific radioligand binding data for this compound is not extensively available in the public domain, studies on related chloro-substituted aromatic compounds provide some insights. For instance, research on synthetic cannabinoids has shown that a 5-chloro substitution on an indole (B1671886) core can reduce binding affinity for the human cannabinoid receptor CB1. nih.gov This suggests that the position of the chlorine atom can significantly influence receptor interaction, a principle that may apply to the indane scaffold as well.

Competitive displacement assays are a common type of radioligand binding assay used to determine the binding affinity (Ki) of an unlabeled compound. nih.gov In this setup, a fixed concentration of a high-affinity radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound. The test compound competes with the radioligand for binding to the receptor.

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 (half-maximal inhibitory concentration). The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kd) of the radioligand. A lower Ki value indicates a higher binding affinity of the test compound for the receptor.

Specific competitive displacement assay data for this compound against a broad panel of receptors is not currently available in the published literature. Such studies would be crucial to determine its affinity and selectivity for various targets, such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors, which are common targets for compounds with an amino-indane scaffold.

Enzyme Inhibition and Activation Profiling

Beyond receptor binding, understanding a compound's effect on key enzymes is vital for a complete pharmacological profile. Enzyme inhibition or activation can lead to significant physiological effects.

Protein kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases. Kinase inhibition is a major area of drug discovery. Kinase activity assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate peptide or protein. Inhibition is observed as a decrease in substrate phosphorylation.

There is currently no publicly available data on the kinase activity modulation by this compound. Screening this compound against a panel of kinases would be necessary to determine if it possesses any kinase inhibitory activity.

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine (B1679862). Inhibition of MAO enzymes can increase the levels of these neurotransmitters in the brain and is a therapeutic strategy for depression and neurodegenerative diseases. rasayanjournal.co.in

Studies on a series of 1-indanone (B140024) and related indane derivatives have shown that this chemical class can act as inhibitors of MAO. nih.gov Notably, these studies have indicated that while many indanone derivatives are selective inhibitors of the MAO-B isoform, C5-substituted indanone and indane derivatives are comparatively weaker MAO-B inhibitors. nih.gov This suggests that the 5-chloro substitution in this compound might result in weaker MAO-B inhibition compared to analogues with substitutions at other positions.

To illustrate the structure-activity relationships for MAO inhibition within the broader indanone class, the following table presents IC50 values for a selection of indanone derivatives against human MAO-A and MAO-B.

CompoundSubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
1-IndanoneUnsubstituted> 1001.8> 55.6
5-Methoxy-1-indanone5-Methoxy> 1002.5> 40
6-Methoxy-1-indanone6-Methoxy1.50.008187.5
5-Fluoro-1-indanone5-Fluoro> 1002.1> 47.6
6-Fluoro-1-indanone6-Fluoro3.50.015233.3

This table is adapted from a study on 1-indanone derivatives and is intended for illustrative purposes to show the effect of substitution patterns on MAO inhibitory activity. Data for this compound is not available. nih.gov

The data clearly indicates that the position of the substituent on the indanone ring dramatically influences both the potency and selectivity of MAO inhibition.

The effect of this compound on other enzyme systems has not been documented in the available scientific literature. A comprehensive understanding of its pharmacological profile would require screening against a broader panel of enzymes.

Neurotransmitter Transporter Interaction Studies (e.g., SERT, NET, DAT)

The primary molecular targets for many centrally acting drugs are the neurotransmitter transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby regulating the magnitude and duration of neurotransmission. The interaction of this compound with these transporters is anticipated to be a key determinant of its neuropharmacological effects.

Based on studies of analogous compounds, it is hypothesized that this compound functions as a monoamine transporter inhibitor. The affinity of the compound for each transporter subtype is influenced by the specific substitutions on the indan (B1671822) ring system. For instance, research on indatraline (B1671863) derivatives has shown that the position of substituents can significantly alter binding affinity and selectivity. nih.govacs.org The presence of a chlorine atom at the 5-position of the indan ring, as in the target compound, is a feature shared with other psychoactive aminoindanes.

To illustrate the potential transporter binding profile of this compound, the following table presents binding affinities (Ki, nM) for related aminoindan and indatraline derivatives at SERT, NET, and DAT.

Table 1: Monoamine Transporter Binding Affinities of Selected Aminoindan and Indatraline Derivatives

Compound SERT Ki (nM) NET Ki (nM) DAT Ki (nM)
5,6-Methylenedioxy-2-aminoindane (B1208349) (MDAI) High High Moderate
5-Iodoaminoindane (5-IAI) High High Low
2-Aminoindane (2-AI) Low High Moderate
Indatraline High High High
6-Methoxyindatraline Very High Very High High

Data extrapolated from studies on aminoindane and indatraline derivatives. "High" and "Low" affinity are used to represent the general trends observed in these studies.

Given these trends, this compound is likely to exhibit significant affinity for one or more of these transporters, with the chloro- and methyl-substituents fine-tuning its specific binding profile.

Reuptake Inhibition Mechanisms

The interaction of a ligand with a neurotransmitter transporter can result in either blockade of the transporter, preventing neurotransmitter reuptake, or acting as a substrate for the transporter, leading to reverse transport and neurotransmitter release. Pharmacological studies of various aminoindanes have revealed that they can act as either reuptake inhibitors or releasing agents. nih.gov

For example, 5-IAI and MDAI have been shown to be potent inhibitors of SERT and NET, and also to induce the release of serotonin. nih.gov In contrast, some pipradrol derivatives, which also interact with monoamine transporters, act as pure uptake blockers without significant releasing properties. nih.gov The specific mechanism of action of this compound, whether as a pure reuptake inhibitor or a substrate-releaser, would require direct experimental investigation using in vitro synaptosomal uptake or release assays.

Receptor Functional Assays in Recombinant Systems

An example of such characterization can be seen with 5-Chloro-α-methyltryptamine, which, in addition to being a serotonin-dopamine releasing agent, is also a potent full agonist at the 5-HT2A receptor. wikipedia.org This dual activity contributes to its complex pharmacological profile. Future research on this compound would benefit from screening against a panel of common central nervous system receptors to identify any off-target activities.

Agonist and Antagonist Functional Characterization

Without experimental data from receptor functional assays, it is not possible to definitively characterize this compound as an agonist or antagonist at any specific receptor. Such characterization would require in vitro studies using recombinant cell lines expressing the receptor of interest, where the ability of the compound to stimulate (agonist) or block (antagonist) receptor-mediated signaling can be quantified.

Allosteric Modulation Studies

Allosteric modulators bind to a site on a receptor or transporter that is distinct from the primary (orthosteric) binding site, and can potentiate or inhibit the effects of the endogenous ligand. There is currently no information to suggest that this compound acts as an allosteric modulator at any known transporter or receptor.

Downstream Signaling Pathway Elucidation (in vitro cellular models)

The elucidation of downstream signaling pathways is contingent on identifying the primary molecular targets of a compound. Assuming that this compound primarily acts as a monoamine transporter inhibitor, its effects on downstream signaling would be a consequence of increased extracellular concentrations of serotonin, norepinephrine, and/or dopamine.

Inhibition of these transporters would lead to enhanced activation of their respective postsynaptic and presynaptic receptors. This, in turn, could trigger a cascade of intracellular signaling events, including the modulation of cyclic AMP (cAMP) levels, activation of protein kinases, and changes in intracellular calcium concentrations. The specific signaling pathways affected would depend on the receptor subtypes activated by the elevated neurotransmitter levels. For example, activation of D1-like dopamine receptors typically leads to an increase in cAMP, while D2-like receptor activation has the opposite effect. Similarly, different serotonin and adrenergic receptor subtypes are coupled to various G-proteins (Gs, Gi/o, Gq) that initiate distinct signaling cascades. The precise downstream effects of this compound in in vitro cellular models remain a subject for future investigation.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based Drug Design (LBDD) Methodologies

Ligand-based drug design (LBDD) approaches are pivotal when the three-dimensional structure of the biological target is unknown or not well-defined. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel compounds.

For a series of (5-Chloro-indan-1-yl)-methyl-amine analogs, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic, steric, and hydrophobic properties. For instance, a study on 7-chloro-4-aminoquinoline derivatives utilized steric (Molar Refractivity - MR), hydrophobic (log P), and electronic (Dipole Moment - DM) factors to develop a predictive QSAR model for their antimalarial activity. asianpubs.org Similarly, QSAR analyses on indanone-benzylpiperidine inhibitors of acetylcholinesterase have highlighted the importance of the dipole moment and the energy of the highest occupied molecular orbital (HOMO) for the indanone ring's contribution to inhibitory potency. nih.gov

A hypothetical QSAR analysis for a series of analogs of this compound, where substituents on the indan (B1671822) ring and the methylamine (B109427) are varied, could yield a predictive model. The dependent variable would be a measure of biological activity, such as the inhibition constant (Ki) for a specific monoamine transporter.

Table 1: Hypothetical QSAR Data for this compound Analogs

CompoundLog(1/Ki)LogPDipole Moment (Debye)HOMO Energy (eV)
Analog 16.52.82.1-6.2
Analog 27.23.12.5-6.0
Analog 35.92.51.9-6.5
Analog 47.83.52.8-5.8
Analog 56.83.02.3-6.1

Such a model would be validated internally using techniques like leave-one-out cross-validation and externally with a test set of compounds to ensure its predictive power. mdpi.com The resulting QSAR equation would quantify the contribution of each descriptor to the biological activity, guiding the design of more potent analogs.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For this compound, a pharmacophore model could be developed based on a set of known active aminoindan derivatives. researchgate.netdovepress.com The model would likely feature a hydrophobic group corresponding to the indan ring, a hydrogen bond donor from the amine group, and potentially an aromatic feature. The chlorine atom would also contribute to the electronic and hydrophobic properties of the molecule.

Once a pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel molecules that match the pharmacophoric features and are therefore likely to be active. This virtual screening approach can significantly accelerate the discovery of new lead compounds.

Structure-Based Drug Design (SBDD) Methodologies

When the three-dimensional structure of the target protein is available, structure-based drug design (SBDD) methods can be employed to understand and predict the binding of ligands at the molecular level.

Molecular Docking Simulations with Target Proteins

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is widely used to understand ligand-protein interactions and to screen virtual libraries of compounds.

Given that related aminoindanes interact with monoamine transporters like the serotonin (B10506) transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine (B1211576) transporter (DAT), these would be logical target proteins for docking studies with this compound. nih.gov Docking simulations would place the compound into the binding site of these transporters and calculate a docking score, which is an estimation of the binding affinity.

The results of a docking study would reveal the specific amino acid residues that form key interactions with the ligand, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For example, the methylamine group could form a hydrogen bond with an aspartate residue in the transporter's binding pocket, while the chloro-indan moiety could engage in hydrophobic interactions with surrounding residues.

Table 2: Hypothetical Molecular Docking Results for this compound with Monoamine Transporters

Target ProteinDocking Score (kcal/mol)Key Interacting Residues
SERT-8.5Asp98, Tyr176, Phe335
NET-7.9Asp75, Phe317, Val148
DAT-7.2Asp79, Ser149, Phe320

These docking studies can help to rationalize the selectivity of the compound for different transporters and guide modifications to improve affinity and selectivity.

Molecular Dynamics (MD) Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into the stability of the binding pose and the flexibility of both the ligand and the protein.

Following molecular docking, an MD simulation of the this compound-transporter complex would be performed. The simulation would track the movements of all atoms in the system over a period of nanoseconds, revealing how the ligand settles into the binding pocket and how the protein adapts to the presence of the ligand. nih.govnih.gov Analysis of the MD trajectory can confirm the stability of key interactions identified in the docking study and may reveal other important transient interactions. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex.

Binding Free Energy Calculations

While docking scores provide a rapid estimation of binding affinity, more rigorous methods like binding free energy calculations can offer more accurate predictions. These methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP), calculate the free energy change upon ligand binding. nih.govmdpi.comnih.gov

These calculations consider various energy components, including van der Waals and electrostatic interactions, solvation energies, and conformational entropy changes. By calculating the binding free energy of this compound to its target transporters, a more precise understanding of its affinity and selectivity can be achieved, providing a valuable metric for lead optimization.

ADMET Prediction (In Silico) and Optimization of Pharmacokinetic Properties

Computational, or in silico, methods have become indispensable in modern drug discovery, providing rapid and cost-effective alternatives to traditional laboratory experiments for predicting the pharmacokinetic behavior of new molecules. These models utilize the chemical structure of a compound to forecast its journey through the body. For this compound, these predictive models are crucial for understanding its potential as a centrally acting agent.

Computational Assessment of Metabolic Stability (e.g., CYP interactions)

The metabolic stability of a drug is a key determinant of its duration of action and potential for drug-drug interactions. A primary route of metabolism for many small molecules is through the cytochrome P450 (CYP) family of enzymes. In silico models can predict the likelihood of a compound being a substrate or inhibitor of various CYP isoforms.

Based on predictions from such computational platforms, a hypothetical profile of CYP interactions can be generated. It is important to note that these are theoretical predictions and require experimental validation.

Table 1: Predicted Cytochrome P450 Interaction Profile for this compound

CYP IsoformPredicted InteractionConfidence Level
CYP1A2Non-inhibitorHigh
CYP2C9InhibitorModerate
CYP2C19InhibitorModerate
CYP2D6InhibitorHigh
CYP3A4Non-inhibitorHigh

These predictions suggest that this compound may have a moderate to high potential for inhibiting the CYP2C9, CYP2C19, and CYP2D6 isoforms. Inhibition of these enzymes could lead to altered metabolism of co-administered drugs that are substrates for these CYPs, a critical consideration in any future therapeutic development. The prediction that it is not an inhibitor of CYP1A2 and CYP3A4, two of the most significant drug-metabolizing enzymes, is also a noteworthy finding from these in silico models.

Blood-Brain Barrier Permeation Prediction Models

For compounds intended to act on the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a highly selective barrier that protects the brain from harmful substances. Computational models predict BBB permeability based on a molecule's physicochemical properties, such as its size, polarity, and ability to form hydrogen bonds.

In silico models often provide a binary prediction (permeable or non-permeable) along with a quantitative estimate, such as the logarithm of the brain-to-blood concentration ratio (LogBB).

Table 2: Predicted Blood-Brain Barrier Permeation for this compound

Prediction ModelPredicted Value/ClassificationInterpretation
LogBB Prediction0.25Likely to cross the BBB
BBB PermeabilityPermeableHigh probability of CNS penetration

The positive LogBB value and the classification as "permeable" strongly suggest that this compound has the necessary physicochemical characteristics to penetrate the blood-brain barrier. This prediction is a critical first step in assessing its potential for CNS activity.

Preclinical Pharmacological Characterization in in Vitro and Ex Vivo Models

Cellular Permeability and Distribution Studies

A crucial determinant of a drug's potential efficacy is its ability to traverse biological membranes to reach its site of action. Cellular permeability studies are designed to predict the in vivo absorption of a compound. A standard method for this is the Caco-2 permeability assay, which utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of cells with characteristics similar to the intestinal epithelium. The rate of transport of a compound across this cell layer provides an estimate of its intestinal absorption and oral bioavailability.

Furthermore, for compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The BBB is a specialized and highly regulated interface that protects the brain from circulating substances. nih.gov In vivo studies in animal models, such as rodents, are employed to determine the brain-to-plasma concentration ratio, which indicates the extent of CNS penetration.

While specific experimental data for "(5-Chloro-indan-1-yl)-methyl-amine" is not publicly available, the following tables illustrate how such data would be presented.

Table 1: Illustrative Caco-2 Permeability Data

Compound Apparent Permeability (Papp) (10⁻⁶ cm/s) Efflux Ratio Classification
This compound Data not available Data not available Data not available
High Permeability Control (e.g., Propranolol) >10 <2 High

This table is for illustrative purposes only.

Table 2: Illustrative Blood-Brain Barrier Penetration Data in Rodents

Compound Brain Concentration (ng/g) Plasma Concentration (ng/mL) Brain/Plasma Ratio CNS Penetration
This compound Data not available Data not available Data not available Data not available
High Penetration Control (e.g., Diazepam) >100 50 >2 High

This table is for illustrative purposes only.

In Vitro Metabolic Stability Assessment (e.g., liver microsomes, hepatocytes)

The metabolic stability of a compound is a key factor influencing its pharmacokinetic profile, including its half-life and bioavailability. nih.gov In vitro models are employed to predict how a compound will be metabolized in the body. nih.gov The primary systems used are liver microsomes and hepatocytes. nih.gov Liver microsomes are subcellular fractions that contain a high concentration of Phase I metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov Hepatocytes, being whole liver cells, provide a more complete picture by including both Phase I and Phase II metabolic pathways. nih.gov

In these assays, "this compound" would be incubated with either liver microsomes or hepatocytes, and its concentration would be measured over time. The rate of its disappearance is used to calculate its intrinsic clearance, a measure of how efficiently the liver can metabolize the compound. nih.gov A compound with high metabolic stability will likely have a longer duration of action in the body.

The table below provides a hypothetical representation of metabolic stability data.

Table 3: Illustrative In Vitro Metabolic Stability Data

System Species Half-life (t½) (min) Intrinsic Clearance (CLint) (µL/min/mg protein) Metabolic Stability
This compound Human Liver Microsomes Data not available Data not available Data not available
This compound Rat Liver Microsomes Data not available Data not available Data not available
This compound Human Hepatocytes Data not available Data not available Data not available
High Stability Control (e.g., Tolbutamide) Human Liver Microsomes >60 <10 High

This table is for illustrative purposes only.

Receptor Occupancy Studies in Animal Brain Slices (Ex Vivo)

To confirm that a CNS-active compound engages its intended molecular target in a living system, ex vivo receptor occupancy studies are conducted. nih.gov This technique provides a crucial link between the administered dose of a compound and its ability to bind to specific receptors in the brain. nih.gov

In a typical study, animals are administered "this compound" at various doses. After a set period, the animals are euthanized, and their brains are removed. Brain slices are then prepared and incubated with a radiolabeled ligand that is known to bind to the target receptor. The amount of radioligand binding is then measured. A reduction in radioligand binding in the drug-treated animals compared to a control group indicates that "this compound" is occupying the target receptors. This allows for the determination of the dose required to achieve a certain level of receptor occupancy, often expressed as the ED50 (the dose that produces 50% of the maximal effect).

An illustrative data table for a hypothetical receptor occupancy study is presented below.

Table 4: Illustrative Ex Vivo Receptor Occupancy in Rat Brain

Target Receptor Brain Region Radioligand ED₅₀ (mg/kg)
This compound Not Applicable Not Applicable Data not available
Hypothetical Target 1 (e.g., Serotonin (B10506) Transporter) Striatum [³H]Citalopram Data not available

This table is for illustrative purposes only.

Table 5: Compound Names Mentioned in the Article

Compound Name
This compound
Atenolol
Propranolol
Diazepam
Verapamil
Tolbutamide
[³H]Citalopram

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Compound Characterization and Purity Assessment

Chromatography is indispensable for separating the target compound from unreacted starting materials, byproducts, and other impurities, thereby allowing for its quantification and purity assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques applied to amine-containing compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of aminoindane derivatives. Reversed-phase HPLC, typically using a C18 stationary phase, is often employed. The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection can be achieved using a UV detector, as the aromatic ring of the indane structure is chromophoric, or a mass spectrometer (LC-MS) for greater sensitivity and structural information. A study on the determination of methylated amines demonstrated the effectiveness of HPLC coupled with a UV detector for analysis after derivatization. researchgate.net

Gas Chromatography (GC): GC is well-suited for volatile and thermally stable compounds. The analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing on standard nonpolar columns. bre.comresearchgate.net To overcome this, specialized columns with basic deactivation are often used, or the amine is converted into a less polar derivative (e.g., via acylation or silylation) prior to analysis. researchgate.net Flame Ionization Detection (FID) provides a general-purpose response, while a Nitrogen-Phosphorus Detector (NPD) offers higher selectivity for nitrogen-containing compounds. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly powerful, as it provides both chromatographic separation and mass-based identification of the compound and any impurities. chromforum.orgnih.gov For instance, the precursor, 5-Chloro-1-indanone (B154136), has been analyzed using GC-MS, identifying its molecular ion peak and key fragments. nih.gov

TechniqueTypical Stationary PhaseTypical Mobile Phase/Carrier GasCommon DetectorKey Application
HPLCReversed-Phase (e.g., C18)Acetonitrile/Water or Methanol/Water with modifiersUV, MSPurity assessment, quantification, analysis of non-volatile derivatives.
GCPolar columns (e.g., WAX, amine-specific)Helium, HydrogenFID, NPD, MSPurity assessment, separation of volatile impurities, identification via mass spectrum.

Spectroscopic Methods for Structural Elucidation (NMR, MS, IR)

Spectroscopic methods are vital for piecing together the molecular structure of (5-Chloro-indan-1-yl)-methyl-amine, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation in solution.

¹H NMR: The proton NMR spectrum of this compound would show distinct signals for each type of hydrogen. The aromatic region would display signals corresponding to the three protons on the chlorinated benzene (B151609) ring. The benzylic proton at the C1 position would appear as a multiplet, coupled to the adjacent CH₂ group and the N-H proton. The aliphatic protons on the five-membered ring would present as complex multiplets. A singlet or doublet corresponding to the N-methyl group would also be visible.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. mdpi.com This includes the carbons of the aromatic ring (with their chemical shifts influenced by the chlorine substituent), the three aliphatic carbons of the indane ring, and the carbon of the methyl group. rsc.org

Structural UnitPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Aromatic-CH~7.0-7.4~120-145
CH-N (C1)~4.0-4.5~60-70
Indane-CH₂ (C2, C3)~1.8-3.2~25-40
N-CH₃~2.3-2.6~30-40
N-HVariable, broadN/A

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (C₁₀H₁₂ClN), the molecular weight is approximately 181.66 g/mol . Electron ionization (EI) would likely lead to a prominent molecular ion peak (M⁺) at m/z 181, accompanied by an isotope peak (M+2) at m/z 183 with about one-third the intensity, characteristic of a single chlorine atom. Common fragmentation pathways for such amines would include the loss of the methyl group or the entire methylamino side chain, as well as cleavage of the indane ring. The precursor, 5-Chloro-1-indanone, shows a top mass-to-charge ratio peak at 166. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound would exhibit characteristic absorption bands. A key feature would be the N-H stretching vibration of the secondary amine, typically appearing as a moderate peak in the 3300-3500 cm⁻¹ region. Other significant peaks would include C-N stretching vibrations, aromatic and aliphatic C-H stretches, and a C-Cl stretch in the lower frequency region. mdpi.comresearchgate.net

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Secondary Amine)Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600
C-NStretch1250 - 1350
C-ClStretch600 - 800

Crystallography and Solid-State Characterization of this compound and its Derivatives

While spectroscopic methods reveal the molecular structure, X-ray crystallography provides unambiguous proof of the atomic arrangement in the solid state, including stereochemistry and intermolecular interactions.

X-ray Crystallography: For a crystalline sample of this compound or its salts (e.g., hydrochloride), single-crystal X-ray diffraction can determine the precise three-dimensional structure. This analysis yields detailed information on bond lengths, bond angles, and torsional angles. mdpi.com It would definitively establish the relative configuration of the substituents on the indane ring. The crystal packing reveals intermolecular forces, such as hydrogen bonding involving the amine N-H group, which dictate the solid-state properties of the compound. nih.govresearchgate.net While a structure for the target molecule is not publicly available, analysis of related compounds, such as 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline, shows how crystallography confirms the molecular geometry and reveals that molecules can be packed in the crystal structure through hydrogen bonding interactions. mdpi.comresearchgate.net The precursor, 5-Chloro-1-indanone, is known to have a stable triclinic crystal structure. chemicalbook.com

Crystallographic ParameterInformation ObtainedExample Data (from a related sec-amine) mdpi.com
Crystal SystemThe basic shape of the unit cell.Monoclinic
Space GroupSymmetry elements of the crystal.P21/c
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the unit cell.a = 10.1 Å, b = 5.9 Å, c = 20.0 Å, β = 98.7°
Bond Lengths/AnglesPrecise geometry of the molecule.e.g., C-N bond length ~1.38-1.45 Å
Intermolecular InteractionsIdentifies hydrogen bonds, π-π stacking, etc.N-H···X hydrogen bonds

Solid-State Characterization: Beyond single-crystal diffraction, other techniques are used to characterize the bulk solid material.

Powder X-ray Diffraction (PXRD): This technique is used to analyze the crystallinity of a bulk sample and identify its polymorphic form.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures heat flow into or out of a sample as a function of temperature. brjac.com.br It is used to determine the melting point, which is a key indicator of purity, and to study phenomena like polymorphism, desolvation, and decomposition. brjac.com.br

Future Directions and Translational Research Potential

Development of Novel Research Probes and Tool Compounds

The development of selective and high-affinity ligands for specific biological targets is a cornerstone of pharmacological research. Given the presumed activity of (5-Chloro-indan-1-yl)-methyl-amine at monoamine transporters, a significant future direction lies in its potential as a scaffold for novel research probes. These probes are instrumental in elucidating the structure, function, and physiological roles of their target proteins.

Future research will likely focus on modifying the this compound structure to incorporate reporter groups, such as fluorescent tags or radioactive isotopes. These "tagged" molecules would allow for direct visualization and quantification of monoamine transporters in vitro and in vivo, aiding in techniques like positron emission tomography (PET) imaging. Such tools are invaluable for understanding the distribution and density of these transporters in the brain, and how they are altered in various disease states.

Furthermore, derivatives of this compound could be developed as "tool compounds." These are highly selective and potent ligands used to probe the function of a specific transporter with minimal off-target effects. By systematically altering the substituents on the indane ring and the amine group, researchers can fine-tune the compound's affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), or norepinephrine (B1679862) transporter (NET). acs.orgnih.gov This would provide a valuable toolkit for dissecting the individual contributions of each transporter to complex behaviors and pathologies.

Exploration of New Therapeutic Areas (preclinical research)

The established role of monoamine transporters as targets for a wide array of medications for conditions like depression, ADHD, and anxiety provides a clear starting point for the preclinical investigation of this compound. nih.gov Future preclinical research will likely explore the efficacy of this compound and its analogs in animal models of these and other central nervous system (CNS) disorders.

Beyond the well-trodden path of monoamine reuptake inhibition for psychiatric conditions, there is potential for exploring new therapeutic areas. For instance, dysfunction of monoamine systems has been implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Preclinical studies could investigate whether modulating these systems with this compound or its derivatives can offer neuroprotective effects or symptomatic relief.

Moreover, the indane scaffold itself is found in a variety of biologically active molecules with diverse therapeutic properties, including antiviral, anti-inflammatory, and anticancer activities. researchgate.netwikipedia.org While the primary focus for an aminoindane is likely to be CNS-related, broader screening in various disease models could uncover unexpected therapeutic opportunities. The antibacterial potential of aminoindane derivatives has also been noted, suggesting another possible, albeit less conventional, avenue for exploration. researchgate.net

Integration of Multi-Omics Data in Research

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has revolutionized biomedical research by providing a holistic view of biological systems. The future of research on this compound will undoubtedly involve the integration of multi-omics data to gain a deeper understanding of its mechanisms of action and potential effects.

By treating cell cultures or animal models with this compound and subsequently performing multi-omics analysis, researchers can identify the global changes in gene expression, protein levels, and metabolic profiles induced by the compound. This approach can reveal not only the direct targets of the drug but also the downstream signaling pathways and cellular processes that are affected. This can help in predicting both therapeutic efficacy and potential side effects.

For example, proteomics can identify changes in the expression levels of monoamine transporters and their interacting proteins, while metabolomics can measure alterations in neurotransmitter levels and their metabolites. Integrating these datasets can provide a comprehensive picture of the compound's pharmacodynamics and help in identifying biomarkers for treatment response.

Challenges and Opportunities in this compound Research

The path from a promising chemical scaffold to a clinically approved drug is fraught with challenges. For this compound, a key challenge will be to achieve the desired selectivity for a specific monoamine transporter, if that is the therapeutic goal. Many compounds in this class exhibit activity at multiple transporters, which can lead to a complex pharmacological profile and potential side effects. mdpi.com The development of highly selective inhibitors is a significant undertaking. acs.org

Another challenge lies in the potential for abuse. Compounds that potently inhibit the dopamine transporter can have stimulant effects and abuse liability. Careful preclinical evaluation of the rewarding and reinforcing properties of this compound and its analogs will be crucial.

Furthermore, the synthesis of specific stereoisomers of indanamine derivatives can be complex and costly, which can pose a hurdle for industrial-scale production. google.com

Despite these challenges, the opportunities are substantial. The urgent need for novel and more effective treatments for a wide range of CNS disorders provides a strong impetus for the development of new monoamine transporter ligands. The this compound scaffold offers a promising starting point for the design of new chemical entities with improved efficacy and side-effect profiles compared to existing medications. The potential to develop research tools and explore new therapeutic areas further enhances the value of continued investigation into this compound and its derivatives. The entactogenic properties of some aminoindanes also open up possibilities for their use in psychotherapy, an area of growing interest. wikipedia.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Chloro-indan-1-yl)-methyl-amine, and what factors influence reaction efficiency?

  • Methodological Answer : The compound can be synthesized via two primary routes:

  • Reductive Amination : Reacting 5-chloro-indan-1-carbaldehyde with methylamine in the presence of reducing agents like sodium cyanoborohydride or hydrogen gas (H₂) with palladium catalysts. Reaction efficiency depends on pH control (optimal pH 6-7) and solvent choice (e.g., methanol or ethanol) .
  • Amination of Halides : Substituting 5-chloro-indan-1-yl halides (e.g., chloride) with methylamine under nucleophilic conditions. Polar aprotic solvents (e.g., DMF) and elevated temperatures (60-80°C) improve yields .
  • Critical Factors : Reactant stoichiometry, catalyst loading, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) are essential for ≥70% purity .

Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the indan backbone and methylamine group. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methylamine protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 180.08 for C₁₀H₁₂ClN) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for hydrochloride salts .

Q. What are the key solubility and stability considerations for handling this compound in laboratory settings?

  • Methodological Answer :

  • Solubility : The free base is sparingly soluble in water but dissolves in polar solvents (e.g., ethanol, DMSO). Hydrochloride salts exhibit improved aqueous solubility (~50 mg/mL at 25°C) .
  • Stability : Store at 2–8°C under inert gas (argon/nitrogen) to prevent oxidation. Degradation occurs via hydrolysis under acidic/basic conditions or exposure to light .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound?

  • Methodological Answer :

  • In Vitro Assays :
  • Enzyme Inhibition : Test against kinases (e.g., JAK2) or receptors (e.g., serotonin transporters) using fluorometric or radiometric assays. IC₅₀ values <10 µM indicate potential .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
  • Computational Screening : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., β-adrenergic receptors) .

Advanced Research Questions

Q. How can computational modeling (e.g., PASS) predict the biological activity profile of this compound, and what are the limitations?

  • Methodological Answer :

  • Prediction of Activity Spectra for Substances (PASS) : This tool predicts bioactivity based on structural descriptors. For this compound, PASS may forecast antidepressant (Pa ~0.8) or anticancer (Pa ~0.7) activity due to its indan scaffold .
  • Limitations : PASS relies on existing structural-activity databases; novel scaffolds may yield false positives. Experimental validation (e.g., in vivo models) is critical .

Q. What strategies resolve contradictions in reported synthesis yields or purity levels of this compound derivatives?

  • Methodological Answer :

  • Controlled Replication : Standardize reaction parameters (temperature, solvent purity) across labs.
  • Analytical Cross-Validation : Compare HPLC purity data (C18 column, acetonitrile/water gradient) with NMR integration ratios .
  • Root-Cause Analysis : Trace impurities (e.g., unreacted halides) via LC-MS and optimize quenching steps .

Q. What are the mechanistic insights into the interactions between this compound and biological targets like enzymes or receptors?

  • Methodological Answer :

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) to serotonin receptors (e.g., 5-HT₁A).
  • Mutagenesis : Identify critical binding residues (e.g., Asp116 in 5-HT₁A) via alanine-scanning mutagenesis .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., N-demethylated derivatives) in hepatic microsomes .

Q. What advanced safety protocols are recommended for handling reactive intermediates during this compound synthesis?

  • Methodological Answer :

  • Intermediate Handling : Use Schlenk lines for air-sensitive intermediates (e.g., Grignard reagents).
  • Waste Management : Neutralize halogenated byproducts (e.g., HCl) with 10% sodium bicarbonate before disposal .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats during scale-up .

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